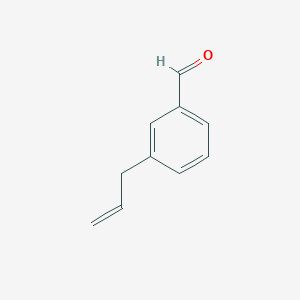

3-Allylbenzaldehyde

概要

説明

3-Allylbenzaldehyde: is an organic compound with the molecular formula C10H10O . It is an aromatic aldehyde featuring an allyl group attached to the benzene ring. This compound is known for its distinctive structure and reactivity, making it a valuable intermediate in various chemical syntheses .

作用機序

Target of Action

3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, this compound disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .

Biochemical Pathways

It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .

Pharmacokinetics

Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of this compound as an antifungal agent.

生化学分析

Biochemical Properties

3-Allylbenzaldehyde is known to participate in various biochemical reactions. It serves as a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids, including 3-aminoflavones, have been studied for their antiproliferative activity and in vitro cytotoxicity

Cellular Effects

Its derivative compounds, such as 3-aminoflavones, have shown antiproliferative activity and in vitro cytotoxicity This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of 3-aminoflavones This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions:

Allylation of Benzaldehyde: One common method involves the allylation of benzaldehyde using allyl bromide in the presence of a base such as potassium carbonate.

Oxidation of 3-Allyltoluene: Another method involves the oxidation of 3-allyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 3-allylbenzaldehyde often involves the allylation of benzaldehyde due to its simplicity and cost-effectiveness. The reaction is typically scaled up using continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions:

Oxidation: 3-Allylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield 3-allylbenzyl alcohol.

Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: 3-Allylbenzoic acid.

Reduction: 3-Allylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent used.

科学的研究の応用

Chemistry: 3-Allylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aldehydes. It is also used in the synthesis of biologically active compounds .

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and polymers. It is also employed in the synthesis of specialty chemicals and materials .

類似化合物との比較

Benzaldehyde: Similar to 3-allylbenzaldehyde but lacks the allyl group.

Cinnamaldehyde: Contains a phenylpropene group instead of an allyl group.

3-Allyltoluene: Similar structure but with a methyl group instead of an aldehyde group.

Uniqueness: this compound is unique due to the presence of both an aldehyde and an allyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields .

生物活性

3-Allylbenzaldehyde, a compound derived from the benzaldehyde family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound (C10H10O) features an allyl group attached to the benzaldehyde moiety. Its synthesis can be achieved through various methods, including the reaction of allyl bromide with phenylacetaldehyde under basic conditions. The compound can also be synthesized via the oxidation of 3-allyltoluene.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that the compound effectively neutralizes free radicals, contributing to its potential health benefits. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 78 |

This data suggests that higher concentrations of this compound correlate with increased antioxidant efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a study assessing its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria, it was found to exhibit moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Streptococcus faecalis | 512 |

While the compound showed some effectiveness against Staphylococcus aureus, it was less effective against Gram-negative bacteria .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its use in managing inflammatory conditions.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human fibroblast cells treated with oxidative stress revealed that pre-treatment with this compound reduced cell death and oxidative damage markers. The compound increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, demonstrating its protective role against oxidative stress .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial effects of this compound were tested against a panel of clinical isolates. The results indicated that while it inhibited certain strains effectively, resistance patterns varied significantly among different bacterial species. This highlights the need for further exploration into its spectrum of activity and potential combinatory effects with other antimicrobial agents .

特性

IUPAC Name |

3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEDNSFBFPTFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621639 | |

| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21156-91-2 | |

| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。